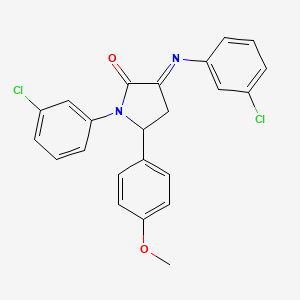
2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide involves the reaction of phosphorous oxychloride (POCl₃) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction is carried out in a closed reaction vessel, with the temperature maintained between -15 to -10°C. The mixture is then gradually warmed to 20°C and stirred for 5 to 25 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous stirring and gradual temperature increase to ensure complete conversion of the substrates .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups attached to the nitrogen and phosphorus atoms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various metabolites such as 4-ketocyclophosphamide and carboxyphosphamide . These metabolites are crucial for the compound’s therapeutic effects.
Aplicaciones Científicas De Investigación
2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide has a wide range of scientific research applications:
Biology: The compound is studied for its effects on DNA and its role in inducing mutations.
Medicine: It is widely used in cancer chemotherapy due to its cytotoxic properties.
Mecanismo De Acción
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide involves its metabolic activation to form active metabolites. These metabolites cross-link DNA, leading to strand breakage and inhibition of DNA replication . The compound primarily targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the inhibition of aldehyde dehydrogenase 1 (ALDH1) activity, which is associated with its clinical activity .
Comparación Con Compuestos Similares
Similar Compounds
Ifosfamide: Another nitrogen mustard derivative used in cancer chemotherapy.
Melphalan: A similar compound used for treating multiple myeloma.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide is unique due to its prodrug nature, requiring metabolic activation to exert its effects. This property allows for controlled activation and targeted action against cancer cells . Additionally, its ability to cross-link DNA and induce mutations makes it a potent chemotherapeutic agent .
Propiedades
Número CAS |
5638-46-0 |
|---|---|
Fórmula molecular |
C6H13Cl2N2O2P |
Peso molecular |
247.06 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C6H13Cl2N2O2P/c7-1-4-10(5-2-8)13(11)9-3-6-12-13/h1-6H2,(H,9,11) |
Clave InChI |
QBGHDGXAAQFCEM-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(N1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)

![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)

![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)





